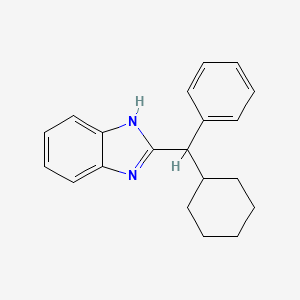![molecular formula C12H11NO6 B1663136 Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate CAS No. 65974-52-9](/img/structure/B1663136.png)
Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate
Vue d'ensemble
Description
Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate, also known as DNP, is a highly potent and toxic compound that has been widely used in scientific research. This compound has been studied for its unique chemical properties and its potential applications in various fields of research.
Applications De Recherche Scientifique
Synthesis of Pharmaceutical Precursors and Derivatives :
- Tanaka, Yasuo, and Torii (1989) demonstrated the transformation of 2-(2-nitrophenyl)propenal into potent tryptophan precursors and useful indole derivatives, highlighting the compound's role in synthesizing amino acid precursors (Tanaka, Yasuo, & Torii, 1989).
- Oda et al. (1987) showed that 2- [(2-Nitrophenyl) methylene] propanedioic acids can be denitrocyclized to coumarins, a class of organic compounds often used in pharmaceuticals (Oda et al., 1987).
Development of Novel Catalytic Processes :
- Kollár, Consiglio, and Pino (1987) explored its use in asymmetric hydroformylation of unsaturated esters, revealing potential for regioselective and enantioselective catalysis (Kollár, Consiglio, & Pino, 1987).
Material Science and Energy Storage Applications :
- Wilmet et al. (1990) studied the solid-plastic phase transition in polyols, including derivatives of this compound, for energy storage applications (Wilmet et al., 1990).
Spectroscopic and Structural Characterization Studies :
- Diwaker et al. (2015) synthesized and characterized a related compound using spectroscopic and theoretical methods, contributing to understanding the electronic and optical properties of such compounds (Diwaker et al., 2015).
Chemical Reaction Mechanism Studies :
- Jiang et al. (2015) provided theoretical insights into the conjugate addition reaction of dimethyl propanedioate to 1-nitroprop-1-ene, elucidating reaction mechanisms and solvation effects (Jiang et al., 2015).
Environmental Applications :
- Pignatello and Sun (1995) investigated the photoassisted Fenton reaction using related compounds for effective water treatment and pesticide decomposition (Pignatello & Sun, 1995).
Propriétés
Numéro CAS |
65974-52-9 |
|---|---|
Nom du produit |
Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate |
Formule moléculaire |
C12H11NO6 |
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3 |
Clé InChI |
LKLMASCOTOBEMT-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
SMILES canonique |
COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Autres numéros CAS |
65974-52-9 |
Synonymes |
NCI-126224; 2-(2-Nitro-benzylidene)-malonic acid dimethyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

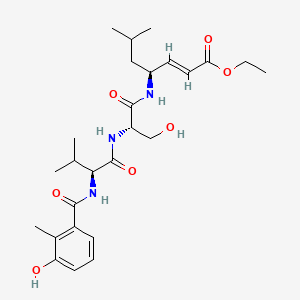
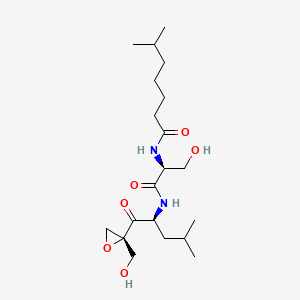
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1663056.png)
![(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide](/img/structure/B1663058.png)
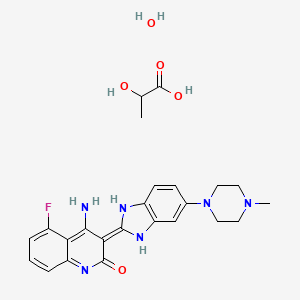
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide](/img/structure/B1663065.png)
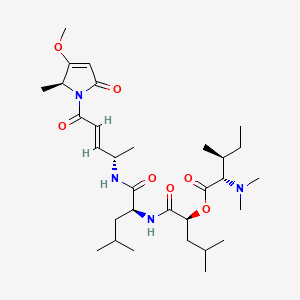
![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)
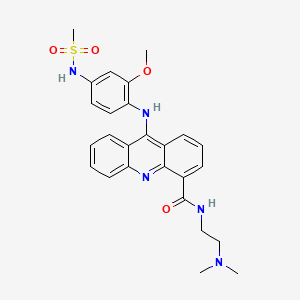
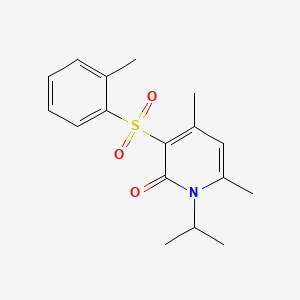
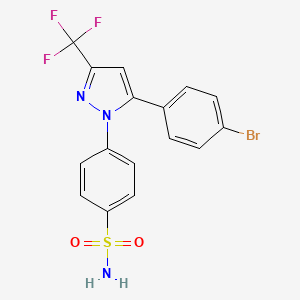
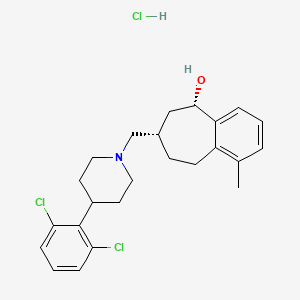
![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)
